Nalmefenhydrochlorid

Übersicht

Beschreibung

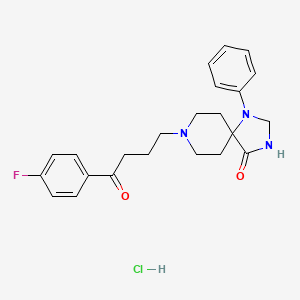

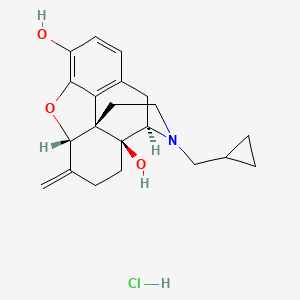

Nalmefene hydrochloride is a synthetic opioid antagonist used primarily to counteract the effects of opioid overdose and to reduce alcohol consumption in adults with alcohol dependence . It is a 6-methylene analogue of naltrexone, which means it shares a similar structure but with a methylene group replacing a hydrogen atom . This compound is known for its ability to prevent or reverse the effects of opioids, including respiratory depression, sedation, and hypotension .

Wissenschaftliche Forschungsanwendungen

Nalmefenhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Klinisch zur Umkehrung einer Opioid-Überdosis und zur Reduzierung des Alkoholkonsums bei Patienten mit Alkoholabhängigkeit eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Opioid-Rezeptoren im Gehirn. Es wirkt als Antagonist an den Mu (μ)-Opioid- und Delta (δ)-Opioid-Rezeptoren und als partieller Agonist an dem Kappa (κ)-Opioid-Rezeptor . Durch die Blockierung dieser Rezeptoren verhindert this compound die typischen Auswirkungen von Opioiden wie Euphorie und Atemdepression . Dies macht es effektiv bei der Behandlung einer Opioid-Überdosis und bei der Reduzierung des Alkoholkonsums durch die Modulation der Belohnungspfade im Gehirn .

Wirkmechanismus

Target of Action

Nalmefene hydrochloride is an opioid receptor antagonist . It primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist, and the kappa (κ)-opioid receptor, where it acts as a partial agonist . These receptors are involved in pain perception, reward, and addictive behavior.

Mode of Action

Nalmefene hydrochloride binds to the opioid receptors, blocking the effects of opioids . By acting as an antagonist at the mu and delta receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension . As a partial agonist at the kappa receptor, it may provide some analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by nalmefene hydrochloride is the opioid signaling pathway. By blocking the opioid receptors, it prevents the activation of this pathway by opioids. This results in the reversal of opioid effects, including pain relief, euphoria, and respiratory depression .

Pharmacokinetics

Nalmefene hydrochloride is metabolized in the liver through glucuronide conjugation . It is primarily eliminated through the kidneys, with a minor amount excreted through feces . The elimination half-life of nalmefene hydrochloride is approximately 10.8 ± 5.2 hours , which is substantially longer than that of naloxone, another opioid antagonist . This allows nalmefene hydrochloride to have a longer duration of action .

Result of Action

The primary result of nalmefene hydrochloride’s action is the reversal of opioid effects. This includes the reversal of respiratory depression, sedation, and hypotension caused by opioid overdose . In the context of alcohol dependence, nalmefene hydrochloride reduces alcohol consumption by modulating the reward pathway in the brain .

Action Environment

The action of nalmefene hydrochloride can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by the route of administration . Intranasal and intramuscular administration of nalmefene hydrochloride have been studied for their pharmacokinetics . Additionally, factors such as the patient’s renal function can influence the drug’s elimination from the body .

Biochemische Analyse

Biochemical Properties

Nalmefene hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the mu-opioid receptors in the brain, where it acts as a competitive antagonist. By binding to these receptors, nalmefene hydrochloride prevents the activation of the opioid signaling pathway, thereby inhibiting the effects of opioid agonists. Additionally, nalmefene hydrochloride has been shown to interact with other opioid receptors, including delta and kappa receptors, although its affinity for these receptors is lower .

Cellular Effects

Nalmefene hydrochloride exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits the opioid-induced suppression of neurotransmitter release, thereby restoring normal synaptic function. This action is particularly important in reversing the respiratory depression caused by opioid overdose. Nalmefene hydrochloride also influences cell signaling pathways by modulating the activity of G-protein-coupled receptors, leading to changes in intracellular cAMP levels and protein kinase activity. Furthermore, nalmefene hydrochloride has been shown to affect gene expression by altering the transcriptional activity of opioid-responsive genes .

Molecular Mechanism

The molecular mechanism of action of nalmefene hydrochloride involves its binding interactions with opioid receptors. As a competitive antagonist, nalmefene hydrochloride binds to the mu-opioid receptors with high affinity, preventing the binding of opioid agonists. This inhibition blocks the downstream signaling cascade, including the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent decrease in protein kinase A activity. Additionally, nalmefene hydrochloride may induce conformational changes in the receptor, further preventing its activation by opioid agonists .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nalmefene hydrochloride have been observed to change over time. The stability of nalmefene hydrochloride is a critical factor, as it can degrade and form dimers, reducing its efficacy. Studies have shown that nalmefene hydrochloride is stable at room temperature for several hours, but prolonged exposure to light and higher temperatures can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with nalmefene hydrochloride maintaining its antagonistic activity over extended periods .

Dosage Effects in Animal Models

The effects of nalmefene hydrochloride vary with different dosages in animal models. At low doses, nalmefene hydrochloride effectively reverses opioid-induced respiratory depression without causing significant adverse effects. At higher doses, nalmefene hydrochloride can induce withdrawal symptoms in opioid-dependent animals and may cause toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antagonistic effect, and exceeding this dose can lead to adverse outcomes .

Metabolic Pathways

Nalmefene hydrochloride is extensively metabolized in the liver, primarily through conjugation with glucuronic acid. The resulting glucuronide metabolite is inactive and is excreted in the urine. Additionally, nalmefene hydrochloride undergoes N-dealkylation, producing a metabolite with minimal pharmacological activity. The metabolic pathways of nalmefene hydrochloride involve various enzymes, including UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, nalmefene hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Nalmefene hydrochloride interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues are influenced by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

Nalmefene hydrochloride exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the plasma membrane, where it interacts with opioid receptors. Additionally, nalmefene hydrochloride may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that nalmefene hydrochloride exerts its antagonistic effects at the appropriate sites within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nalmefene hydrochloride is synthesized through a series of chemical reactions starting from naltrexone. . The synthesis typically involves:

Starting Material: Naltrexone

Reagents: Methylene iodide, base (e.g., potassium carbonate)

Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)

Industrial Production Methods: The industrial production of nalmefene hydrochloride involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the concentration of reagents, reaction temperature, and purification steps such as recrystallization . Additionally, the stability of the final product is enhanced by incorporating antioxidants and osmotic pressure modifiers .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nalmefenhydrochlorid unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: Umsetzung zu Nalmefen N-Oxid unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Reduktion von Nalmefen N-Oxid zurück zu Nalmefen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Halogenierung an der 6-Position unter Verwendung von Halogenierungsmitteln wie Brom.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in einem wässrigen Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Brom in einem organischen Lösungsmittel wie Chloroform.

Hauptprodukte:

Oxidation: Nalmefen N-Oxid

Reduktion: Nalmefen

Substitution: 6-Brom-Nalmefen

Vergleich Mit ähnlichen Verbindungen

Nalmefenhydrochlorid ähnelt anderen Opioid-Antagonisten wie Naltrexon und Naloxon . Es hat mehrere einzigartige Eigenschaften:

Längere Wirkdauer: This compound hat eine längere Halbwertszeit im Vergleich zu Naloxon, wodurch es für eine längere Opioid-Umkehrung wirksamer ist

Verbesserte orale Bioverfügbarkeit: This compound wird im Vergleich zu Naltrexon besser resorbiert, wenn es oral eingenommen wird.

Reduzierte Lebertoxizität: Im Gegensatz zu Naltrexon zeigt this compound keine dosisabhängige Lebertoxizität.

Ähnliche Verbindungen:

Naltrexon: Ein weiterer Opioid-Antagonist, der für Opioid- und Alkoholabhängigkeit eingesetzt wird.

Naloxon: Ein kurzwirksamer Opioid-Antagonist, der in erster Linie zur Notfallbehandlung einer Opioid-Überdosis eingesetzt wird.

This compound zeichnet sich durch seine längere Wirkdauer und sein verbessertes Sicherheitsprofil aus, was es zu einem wertvollen Werkzeug in der Behandlung einer Opioid-Überdosis und der Alkoholabhängigkeit macht .

Eigenschaften

IUPAC Name |

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWMRGWFQPSQLK-OPHZJPRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55096-26-9 (Parent) | |

| Record name | Nalmefene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70891705 | |

| Record name | Nalmefene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58895-64-0 | |

| Record name | Nalmefene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58895-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalmefene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalmefene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALMEFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)

![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)